Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is a key chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, featuring a reactive dichloropyrimidine core and a stable tert-butoxycarbonyl (Boc) protected amine, makes it an exceptionally versatile building block for synthesizing a wide array of complex organic molecules.[1] The strategic placement of two chlorine atoms allows for selective and sequential functionalization, while the Boc group provides a reliable method for masking and later revealing a primary amine. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its practical use in research and development settings.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is critical for its effective application. The key identifiers and properties of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1244949-72-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [2][3][5] |
| Molecular Weight | 264.11 g/mol | [2][3][5] |
| IUPAC Name | tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate | [3][5] |
| InChI Key | ORNKYVWJTKTHRG-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid | [6] |
| Storage | Sealed in a dry place at room temperature or 2-8°C | [5][7] |
Synthesis Protocol: A Validated Laboratory Methodology
The most common and reliable synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate involves the protection of 4-amino-2,6-dichloropyrimidine. The causality behind this choice is straightforward: the Boc-protection strategy is robust, high-yielding, and uses readily available commercial reagents, making it ideal for both small-scale research and larger-scale production.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 4-amino-2,6-dichloropyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate. A mild base is used to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[1]
Detailed Step-by-Step Protocol
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Reagent Preparation : To a solution of 4-amino-2,6-dichloropyrimidine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM), add a suitable base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
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Reaction Initiation : Cool the mixture to 0°C in an ice bath. To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or via a dropping funnel if dissolved in the reaction solvent.
-
Reaction Progression : Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 4-12 hours.[1] The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate.
Spectroscopic Characterization: A Guide to Structural Verification
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate.
| Technique | Expected Data & Interpretation |
| ¹H NMR | - δ ~1.4-1.5 ppm (singlet, 9H) : Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[1] - δ ~8.2-8.5 ppm (singlet, 1H) : Represents the single proton on the pyrimidine ring.[1] - δ ~8.5-9.5 ppm (broad singlet, 1H) : Characteristic of the N-H proton of the carbamate. |
| ¹³C NMR | - δ ~28 ppm : Carbon atoms of the methyl groups in the tert-butyl moiety. - δ ~80-82 ppm : The quaternary carbon of the tert-butyl group. - δ ~150-165 ppm : Signals corresponding to the carbonyl carbon of the carbamate and the carbon atoms of the pyrimidine ring. The chlorine atoms induce deshielding effects on adjacent carbons.[1] |
| IR Spectroscopy | - ~3300 cm⁻¹ : N-H stretching vibration of the carbamate.[1] - ~2980 cm⁻¹ : C-H stretching of the tert-butyl group. - ~1700–1750 cm⁻¹ : Strong C=O stretching of the carbamate carbonyl group.[1] |
| Mass Spectrometry | - [M+H]⁺ = 264.0/266.0 : The molecular ion peak will show a characteristic isotopic pattern (approx. 3:2 ratio) due to the presence of two chlorine atoms.[1] |
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the differential reactivity of its functional groups. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr), while the Boc-protected amine is stable under these conditions but can be easily deprotected under acidic conditions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at the C2 and C6 positions are excellent leaving groups. This allows for the sequential introduction of various nucleophiles, such as amines, alcohols, or thiols. The choice of reaction conditions (temperature, base, solvent) can often be tuned to achieve selective monosubstitution or disubstitution. This differential reactivity is the cornerstone of its utility in building molecular diversity.
Caption: Key reaction pathways for functionalizing the dichloropyrimidine core.
Applications in Medicinal Chemistry and Drug Discovery
This intermediate is a valuable precursor for the synthesis of biologically active compounds, particularly in oncology and immunology.[8]
-
Protease and Kinase Inhibitors : The pyrimidine scaffold is a common feature in many enzyme inhibitors. The dichloropyrimidine core of the title compound can be elaborated to create potent and selective inhibitors by introducing side chains that interact with specific pockets of the target enzyme.[1]
-
PROTACs Development : In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. Dichloropyrimidine-based structures are frequently used as ligands that bind to E3 ubiquitin ligases. tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate serves as an ideal starting point for constructing these E3 ligase handles.[1]
-
Scaffold for Library Synthesis : Due to the reliability of SₙAr reactions on its core, the compound is an excellent scaffold for parallel synthesis, enabling the rapid generation of libraries of related compounds for high-throughput screening in drug discovery campaigns.
Safety, Handling, and Storage
As a chlorinated organic compound, proper safety protocols are mandatory.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and safety goggles.[1]
-
Ventilation : All handling should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Spill Management : In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous chemical waste.[1]
-
First Aid : For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area.[6]
Conclusion
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate (CAS No. 1244949-72-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, straightforward synthesis, and versatile scaffold provide chemists with a reliable and powerful platform for the design and creation of novel, high-value molecules. Understanding the technical details presented in this guide allows researchers to fully leverage its synthetic potential in their research endeavors.
References
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ChemUniverse. TERT-BUTYL (2,6-DICHLOROPYRIMIDIN-4-YL)CARBAMATE [P43618]. [Link]
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American Custom Chemicals Corporation. tert-butyl N-(2, 6-dichloropyrimidin-4-yl)carbamate, min 97%, 10 grams. [Link]
-
Semantic Scholar. Recent Advances in Pyrimidine-Based Drugs. [Link]
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